1,2-Dibromobutane-1,1-diol
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Overview
Description
1,2-Dibromobutane-1,1-diol is an organic compound that features two bromine atoms and two hydroxyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromobutane-1,1-diol can be synthesized through the bromination of butane derivatives. One common method involves the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . Another approach includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes utilize bromine or bromine-containing compounds in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromobutane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butane derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Butane derivatives with reduced bromine content.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
Scientific Research Applications
1,2-Dibromobutane-1,1-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromobutane-1,1-diol involves its interaction with molecular targets through its bromine and hydroxyl groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions. The compound’s effects are mediated by its ability to form covalent bonds with other molecules, thereby altering their chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A similar compound with two bromine atoms attached to an ethane backbone.
1,2-Dibromobutane: A compound with two bromine atoms attached to a butane backbone, but without hydroxyl groups.
2,3-Dibromobutane: Another isomer of dibromobutane with bromine atoms attached to different carbon atoms.
Uniqueness
1,2-Dibromobutane-1,1-diol is unique due to the presence of both bromine and hydroxyl groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
52655-11-5 |
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Molecular Formula |
C4H8Br2O2 |
Molecular Weight |
247.91 g/mol |
IUPAC Name |
1,2-dibromobutane-1,1-diol |
InChI |
InChI=1S/C4H8Br2O2/c1-2-3(5)4(6,7)8/h3,7-8H,2H2,1H3 |
InChI Key |
UUSVDJBYMWOMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(O)(O)Br)Br |
Origin of Product |
United States |
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